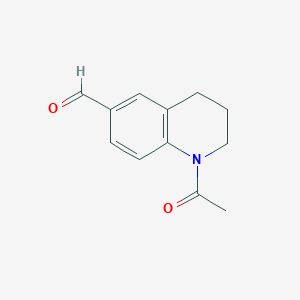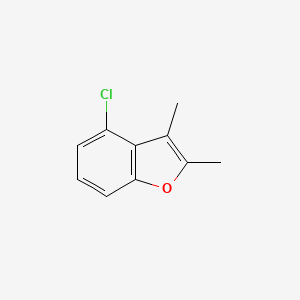
1-acetyl-3,4-dihydro-2H-quinoline-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-3,4-dihydro-2H-quinoline-6-carbaldehyde is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a quinoline core with an acetyl group at the 1-position and an aldehyde group at the 6-position, making it a versatile intermediate for various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: 1-Acetyl-3,4-dihydro-2H-quinoline-6-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzaldehyde with acetylacetone in the presence of a catalyst can yield the desired compound. Another method involves the condensation of 2-aminobenzaldehyde with acetyl chloride followed by cyclization.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-Acetyl-3,4-dihydro-2H-quinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-Acetyl-3,4-dihydro-2H-quinoline-6-carboxylic acid.
Reduction: 1-Acetyl-3,4-dihydro-2H-quinoline-6-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
1-Acetyl-3,4-dihydro-2H-quinoline-6-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Quinoline derivatives have been studied for their antimicrobial, antiviral, and anticancer properties. This compound can be used as a starting material for the synthesis of bioactive molecules.
Medicine: Quinoline-based compounds are known for their therapeutic potential. This compound can be used in the development of new drugs targeting various diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-acetyl-3,4-dihydro-2H-quinoline-6-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, quinoline derivatives are known to inhibit enzymes like topoisomerase and kinases, which are involved in DNA replication and cell signaling pathways.
類似化合物との比較
1-Acetyl-3,4-dihydro-2H-quinoline-6-carbaldehyde can be compared with other quinoline derivatives, such as:
3-Acetylquinoline: Similar in structure but lacks the aldehyde group at the 6-position.
4-Hydroxyquinoline: Contains a hydroxyl group instead of an acetyl group.
Quinoline-2-carbaldehyde: Features an aldehyde group at the 2-position instead of the 6-position.
Uniqueness: The presence of both an acetyl group and an aldehyde group in this compound makes it a unique and versatile intermediate for various chemical transformations, providing opportunities for the synthesis of a wide range of derivatives with potential biological activities.
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
1-acetyl-3,4-dihydro-2H-quinoline-6-carbaldehyde |
InChI |
InChI=1S/C12H13NO2/c1-9(15)13-6-2-3-11-7-10(8-14)4-5-12(11)13/h4-5,7-8H,2-3,6H2,1H3 |
InChIキー |
HNBNXDLYGIVZCW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride](/img/structure/B13989905.png)



![Tert-butyl 1-(2-hydroxyethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13989930.png)
![2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13989934.png)








